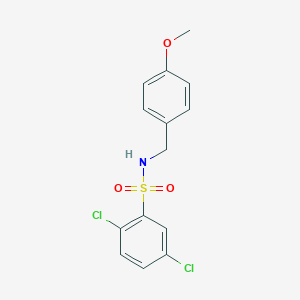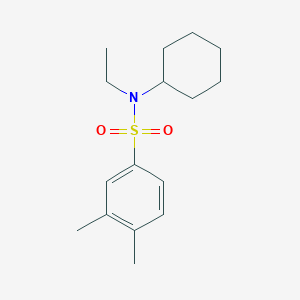
2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DMBS and is synthesized through a multistep process. DMBS has shown promising results in various scientific applications, including its use as a potential drug candidate due to its mechanism of action.
作用機序
DMBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes, including the regulation of acid-base balance and the production of aqueous humor in the eye. By inhibiting the activity of carbonic anhydrase, DMBS can potentially be used to treat conditions such as glaucoma and metabolic acidosis. DMBS has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications, making it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
DMBS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of aqueous humor in the eye. DMBS has also been shown to inhibit the activity of aldose reductase, leading to a decrease in the development of diabetic complications. Additionally, DMBS has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One advantage of using DMBS in lab experiments is its unique properties, including its ability to inhibit the activity of carbonic anhydrase and aldose reductase. Additionally, DMBS has been shown to have antitumor, antibacterial, and antifungal activity, making it a versatile compound for scientific research. However, one limitation of using DMBS in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.
将来の方向性
There are several future directions for the study of DMBS. One potential direction is the development of DMBS as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. Additionally, further research can be conducted on the mechanism of action of DMBS, as well as its potential toxicity and side effects. Furthermore, DMBS can be studied for its potential use in the development of new antibiotics and other therapeutic agents.
合成法
The synthesis of DMBS involves a multistep process that begins with the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-methoxybenzylamine to form 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide. This reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DMBS.
科学的研究の応用
DMBS has shown potential in various scientific applications, including its use as a potential drug candidate. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, DMBS has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. DMBS has also been studied for its potential use in the treatment of diabetes, as it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
特性
製品名 |
2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
分子式 |
C14H13Cl2NO3S |
分子量 |
346.2 g/mol |
IUPAC名 |
2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-8-11(15)4-7-13(14)16/h2-8,17H,9H2,1H3 |
InChIキー |
GHAIDUUULQXGQP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)







![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)



![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)